Differential Hydrogen‑Bond Donor/Acceptor Capacity vs. Mono‑Hydroxylated Imidazopyridines
2-Methylimidazo[1,2-a]pyridine-3,8-diol possesses two hydroxyl groups capable of acting as hydrogen‑bond donors and acceptors, whereas the common analog 2-methylimidazo[1,2-a]pyridine-8-ol (CAS 133427-20-4) has only a single hydroxyl donor/acceptor site. This difference yields a hydrogen‑bond donor count of 2 for the target compound versus 1 for the mono‑ol comparator, as determined by standard cheminformatic rule‑of‑five analysis . The doubled hydrogen‑bond capacity directly impacts aqueous solubility, protein‑ligand interaction potential, and solid‑state packing.
| Evidence Dimension | Number of hydrogen‑bond donor sites |
|---|---|
| Target Compound Data | 2 H‑bond donors |
| Comparator Or Baseline | 2-methylimidazo[1,2-a]pyridine-8-ol: 1 H‑bond donor |
| Quantified Difference | 1 additional H‑bond donor (100% increase) |
| Conditions | Calculated from molecular structure; standard Lipinski rule‑of‑five descriptors |
Why This Matters
For medicinal chemistry applications, the extra hydrogen‑bond donor can be decisive for achieving target selectivity or for tuning solubility without adding molecular weight.
